molecular formula C19H29N3O3S B4462268 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE

Cat. No.: B4462268
M. Wt: 379.5 g/mol
InChI Key: JGWRNGKRZGDJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE is a complex organic compound that features a piperazine ring substituted with a methyl group and a sulfonyl group, linked to a benzoyl azepane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with 4-formylbenzoic acid to form 4-(4-methylpiperazin-1-ylmethyl)benzoic acid . This intermediate is then further reacted with sulfonyl chloride to introduce the sulfonyl group, followed by cyclization to form the azepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)AZEPANE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

azepan-1-yl-[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-20-12-14-22(15-13-20)26(24,25)16-17-6-8-18(9-7-17)19(23)21-10-4-2-3-5-11-21/h6-9H,2-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWRNGKRZGDJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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